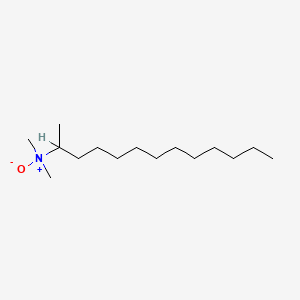

N,N-Dimethyl-1-methyldodecylamine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl-1-methyldodecylamine oxide, also known as this compound, is a useful research compound. Its molecular formula is C15H33NO and its molecular weight is 243.43 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291914. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Surfactant Properties:

N,N-Dimethyl-1-methyldodecylamine oxide serves as a surfactant in various biochemical applications, including:

- Cleaning Agent: It effectively removes dirt and grease due to its surfactant properties, making it suitable for use in detergents and cleaning formulations .

- Molecular Tool: It is utilized as a molecular tool in biochemical assays and immunological applications, aiding in the solubilization of proteins and other biomolecules .

Case Study: Protein Solubilization

In a study examining the solubilization of membrane proteins, this compound was shown to enhance the yield of functional proteins from cell membranes, demonstrating its utility in protein purification protocols.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Micronucleus Test: In studies involving mice, no statistically significant increase in micronuclei formation was observed after administration of the compound at various doses, indicating a lack of genotoxicity .

- Chronic Toxicity Studies: Long-term studies on rats revealed that while some adverse effects such as cataracts were noted at high doses (0.2% and above), no significant differences were observed at lower concentrations (0.1%) compared to control groups .

Data Table: Toxicity Findings

| Study Type | Dose Level (mg/kg) | Observations | NOAEL (mg/kg) | LOAEL (mg/kg) |

|---|---|---|---|---|

| Micronucleus Test | 160 - 700 | No increase in micronuclei | N/A | N/A |

| Chronic Toxicity (Rats) | 63 - 236 | Cataracts at high doses | 63 | 112 |

| Dermal Toxicity (Mice) | 0.05 - 5.6 | Skin irritation observed at high doses | N/A | N/A |

Industrial Applications

This compound finds extensive use in industrial formulations:

- Detergents and Cleaners: Its surfactant properties make it an essential ingredient in household and industrial cleaning products.

- Cosmetics: The compound is used as a foam stabilizer and emulsifier in cosmetic formulations, contributing to the texture and performance of products like shampoos and conditioners .

Regulatory Status

The compound has been evaluated for safety under various regulatory frameworks. The U.S. Environmental Protection Agency has determined that there is reasonable certainty that no harm will result from its use as an inert ingredient in antimicrobial formulations applied to food-contact surfaces .

Analyse Chemischer Reaktionen

Acid-Base Reactions

N,N-Dimethyl-1-methyldodecylamine oxide reacts exothermically with strong acids to form water-soluble salts. While less basic than its parent tertiary amine, it retains sufficient basicity for neutralization reactions . For example:

C15H33NO+HCl→C15H33NO⋅HCl

This property is exploited in industrial formulations where pH adjustment or salt formation is required .

Reactivity with Nitrosating Agents

Under acidic conditions (e.g., pH 3.5), this compound reacts with sodium nitrite (NaNO2) to form N-nitrosomethyl-n-dodecylamine , a known mutagen . The reaction pathway involves:

-

Protonation of the amine oxide.

-

Nucleophilic attack by nitrite ions.

Key Data:

| Condition | Product | Mutagenicity (Ames Test) |

|---|---|---|

| pH 3.5 + NaNO2 | N-Nitrosomethyl-n-dodecylamine | Positive in TA100 strain |

Hydrogen Gas Generation

In the presence of strong reducing agents (e.g., metal hydrides), flammable hydrogen gas is liberated :

C15H33NO+LiAlH4→C15H33N CH3 2+H2O+H2↑

This necessitates caution in storage and handling .

N-Dealkylation

In biological systems, oxidative N-demethylation occurs via cytochrome P450 enzymes, producing formaldehyde and secondary amines . This pathway is critical in toxicological assessments .

Hydrolysis

Under alkaline conditions, hydrolysis yields N-methyldodecylamine and formaldehyde :

C15H33NO+H2O→C14H29NHCH3+HCHO

Compatibility and Incompatibilities

This compound is incompatible with:

Eigenschaften

CAS-Nummer |

60729-78-4 |

|---|---|

Molekularformel |

C15H33NO |

Molekulargewicht |

243.43 g/mol |

IUPAC-Name |

N,N-dimethyltridecan-2-amine oxide |

InChI |

InChI=1S/C15H33NO/c1-5-6-7-8-9-10-11-12-13-14-15(2)16(3,4)17/h15H,5-14H2,1-4H3 |

InChI-Schlüssel |

LSTLKVDCBYTHPD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(C)[N+](C)(C)[O-] |

Kanonische SMILES |

CCCCCCCCCCCC(C)[N+](C)(C)[O-] |

Key on ui other cas no. |

60729-78-4 |

Synonyme |

1-(methyldodecyl)dimethylamine-N-oxide 1-methyldodecyldimethylamine oxide 2-ATDNO MDDMAO N,N-dimethyl-1-methyldodecylamine oxide N-(1-methyldodecyl)-N,N-dimethylamine oxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.